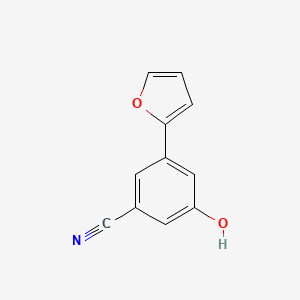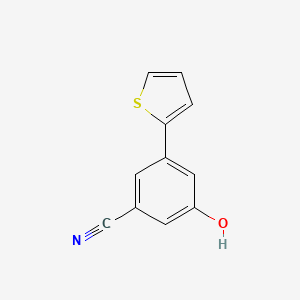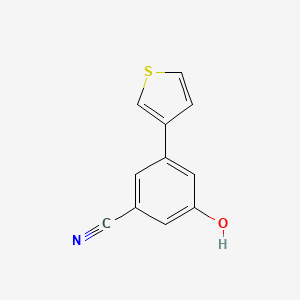
2-Cyano-5-(4-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5-(4-methylphenyl)phenol, 95% (also known as 2-CMP) is a synthetic phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a strong phenolic odor and a melting point of 91-93°C. 2-CMP has been used in the synthesis of various organic compounds and pharmaceuticals, as well as in the study of biochemical and physiological processes in a range of organisms.
科学的研究の応用
2-CMP has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of organic compounds and pharmaceuticals. It has also been used to study the biochemical and physiological processes of a range of organisms, including bacteria, fungi, plants, and animals. In addition, 2-CMP has been used in the synthesis of fluorescent dyes, which have been used to label proteins and other molecules in cell and tissue imaging.
作用機序
2-CMP is known to act as an inhibitor of cytochrome P450 enzymes. These enzymes are involved in the metabolism of a range of drugs and other compounds, and the inhibition of these enzymes can lead to altered drug metabolism and toxicity. 2-CMP is also known to inhibit the activity of several other enzymes, including glutathione S-transferases and aldehyde oxidases.
Biochemical and Physiological Effects
2-CMP has been shown to have a range of biochemical and physiological effects in a variety of organisms. In bacteria, it has been shown to inhibit the growth of several species, including Escherichia coli and Staphylococcus aureus. In fungi, it has been shown to reduce the growth of Aspergillus niger and Candida albicans. In plants, it has been shown to inhibit the growth of several species, including Arabidopsis thaliana and Nicotiana tabacum. In animals, it has been shown to reduce the activity of several enzymes involved in drug metabolism, as well as to reduce the activity of several hormones, including cortisol, thyroxine, and testosterone.
実験室実験の利点と制限
2-CMP has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is relatively inexpensive and can be easily stored and transported. However, there are some limitations to its use in lab experiments. It can be difficult to obtain in high purity, and it can be difficult to control the concentration of 2-CMP in a reaction. In addition, it can be difficult to control the reaction conditions, as the reaction is sensitive to temperature, pH, and other factors.
将来の方向性
The potential applications of 2-CMP are vast, and there are many potential future directions for research. For example, further research could be done to explore the effects of 2-CMP on the metabolism of drugs and other compounds, as well as its effects on the activity of other enzymes. In addition, further research could be done to explore the effects of 2-CMP on the growth of bacteria, fungi, plants, and animals. Finally, further research could be done to explore the potential applications of 2-CMP in the synthesis of organic compounds and pharmaceuticals.
合成法
2-CMP can be synthesized by the reaction of 4-methylphenol with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds in two steps: the first step involves the formation of a nitroso intermediate, which is then hydrolyzed to form 2-CMP. The reaction is typically carried out in aqueous solution at room temperature. The yield of the reaction can be improved by using a higher concentration of hydrochloric acid and a longer reaction time.
特性
IUPAC Name |
2-hydroxy-4-(4-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-4-11(5-3-10)12-6-7-13(9-15)14(16)8-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFLWHGLTWIEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684615 |
Source


|
| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-methylphenyl)phenol | |
CAS RN |
1261894-51-2 |
Source


|
| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














